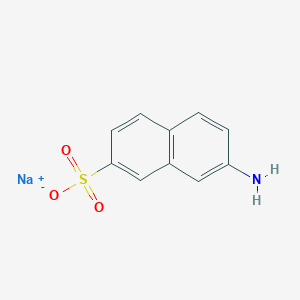

sodium;7-aminonaphthalene-2-sulfonate

Description

Significance and Historical Context of Naphthalenesulfonates in Industrial Chemistry

Naphthalenesulfonates, which are derivatives of sulfonic acid containing a naphthalene (B1677914) functional unit, have been integral to industrial chemistry for over a century. chemscene.com Their journey began in the late 19th and early 20th centuries, closely tied to the burgeoning synthetic dye industry. wikipedia.org The sulfonation of naphthalene, a major constituent of coal tar, was a pivotal process that unlocked a wide range of chemical intermediates. fishersci.ca These sulfonated naphthalenes proved to be invaluable as precursors to a myriad of azo dyes, which became a dominant class of colorants for textiles, leather, and paper. chemscene.comwikipedia.org Aminonaphthalenesulfonic acids, a sub-family of these compounds, are particularly important as precursors to many synthetic dyes. chemscene.comwikipedia.org

The industrial significance of naphthalenesulfonates extends far beyond the realm of color. Their properties as dispersing and wetting agents have led to their widespread use in various formulations. chemicalbook.comdyestuffintermediates.com In the construction industry, alkylnaphthalene sulfonates are employed as superplasticizers in concrete, enhancing its flowability and strength by reducing the water-to-cement ratio. chemscene.com They are also utilized in water-based cleaners, agricultural formulations, and emulsion polymerization. chemicalbook.com The development of polynaphthalene sulfonates (PNS) was a significant milestone, with early applications in leather tanning and synthetic rubber production. nih.gov Over the years, the manufacturing processes and applications have evolved, but naphthalenesulfonates remain a cornerstone of many industrial processes. nih.gov

Academic Research Trajectories of Sodium;7-aminonaphthalene-2-sulfonate and its Derivatives

This compound, also known by its CAS Number 5412-82-8, is a specific isomer within the broader class of aminonaphthalenesulfonic acids. chemscene.com Its research trajectory is closely linked to its role as a key intermediate in the synthesis of specific dyes. The acidic form of this compound, 7-aminonaphthalene-2-sulfonic acid (also known as Amino-F acid), is a recognized precursor for several dyes, including C.I. Acid Red 104, C.I. Direct Red 74, C.I. Direct Red 22, and C.I. Direct Red 49. dyestuffintermediates.com

Academic research involving this compound and its derivatives often explores the synthesis of novel colorants and the investigation of their properties. For instance, studies have detailed the synthesis of naphthalene-based azo dyes and evaluated their performance on polyester (B1180765) fibers, examining properties like wash, light, and rubbing fastness. researchgate.net The synthesis of such dyes typically involves diazotization-coupling reactions with aromatic amines like 7-aminonaphthalene-2-sulfonic acid. researchgate.net

Furthermore, research into aminonaphthalenesulfonic acid derivatives extends to their potential in other fields. For example, derivatives of the related 8-anilino-1-naphthalenesulfonic acid (ANS) are widely used as fluorescent probes to study biological systems, particularly the hydrophobic pockets of proteins. nih.govnih.govresearchgate.net While direct research on the fluorescent properties of this compound derivatives is less common, the broader research on ANS derivatives highlights a potential avenue for future investigation. Computational studies, such as those involving density functional theory (DFT), have been employed to understand the structural and electronic properties of similar molecules like 2-amino-1-naphthalenesulfonic acid, providing insights into their potential biological activity. spectroscopyonline.com Research has also been conducted on organotin complexes containing 4-aminonaphthalene-1-sulfonic acid as photostabilizers for polymers like PVC, indicating another potential research direction for derivatives of aminonaphthalenesulfonic acids. mdpi.com

Data Tables

Table 1: Properties of 7-Aminonaphthalene-2-sulfonic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₃S | nih.gov |

| Molecular Weight | 223.25 g/mol | nih.gov |

| CAS Number | 494-44-0 | nih.gov |

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈NNaO₃S | chemscene.com |

| Molecular Weight | 245.23 g/mol | chemscene.com |

| CAS Number | 5412-82-8 | chemscene.com |

Properties

IUPAC Name |

sodium;7-aminonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGOSNKRBCAENG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization

Classical and Contemporary Synthesis Routes to 7-Aminonaphthalene-2-sulfonic Acid

The synthesis of 7-aminonaphthalene-2-sulfonic acid is not a direct, single-step reaction but rather a carefully orchestrated sequence of chemical transformations designed to install the sulfonic acid and amino groups at the desired positions on the naphthalene (B1677914) ring.

The journey from naphthalene to 7-aminonaphthalene-2-sulfonic acid typically involves the creation of a hydroxylated and sulfonated intermediate, which is then converted to the final amino product.

Sulfonation: The initial step is the sulfonation of naphthalene. The position of the sulfonic acid group is highly dependent on reaction temperature. Sulfonation of naphthalene with sulfuric acid at lower temperatures (around 40°C) primarily yields naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) favor the formation of the more thermodynamically stable naphthalene-2-sulfonic acid. youtube.com

To achieve the 2,7-disubstitution pattern required for Amino F acid's precursor, further sulfonation is necessary. The production of naphthalene-2,7-disulfonic acid is a key industrial process, often achieved by heating naphthalene-2-sulfonic acid with oleum (B3057394) or by controlling the sulfonation conditions of naphthalene itself to favor the desired disulfonic acid isomer. google.com This disulfonated intermediate is then converted to 7-hydroxynaphthalene-2-sulfonic acid (also known as F acid), a crucial precursor for the final amination step.

Amination via the Bucherer Reaction: The most prominent and industrially significant method for converting a naphthol to a naphthylamine is the Bucherer reaction. wikipedia.orgwikipedia.org This reversible reaction converts the hydroxyl group of 7-hydroxynaphthalene-2-sulfonic acid into an amino group using ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgorganicreactions.org

The reaction mechanism is initiated by the addition of a bisulfite anion to the naphthol. wikipedia.org This is followed by a nucleophilic addition of ammonia, the loss of a water molecule, and subsequent elimination of the bisulfite to form the final naphthylamine product. wikipedia.org This method is widely employed for producing various dye precursors, including isomers of aminonaphthalenesulfonic acid. wikipedia.orgwikipedia.org The use of the Bucherer reaction is particularly advantageous as it allows for the synthesis of aminonaphthalenesulfonic acids without starting from the corresponding, often carcinogenic, naphthylamines. wikipedia.org

| Reaction Type | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Sulfonation | Naphthalene | H₂SO₄ (high temp.) | Naphthalene-2-sulfonic acid | youtube.com |

| Disulfonation | Naphthalene-2-sulfonic acid | Oleum | Naphthalene-2,7-disulfonic acid | google.com |

| Amination (Bucherer Reaction) | 7-Hydroxynaphthalene-2-sulfonic acid | NH₃, NaHSO₃ | 7-Aminonaphthalene-2-sulfonic acid | wikipedia.org |

| Amination (Bucherer Reaction) | 2-Hydroxynaphthalene-1-sulfonic acid | Ammonia, Ammonium sulfite | 2-Amino-1-naphthalenesulfonic acid (Tobias acid) | chemicalbook.com |

In industrial chemistry, combining multiple synthetic steps into a single "one-pot" process offers significant advantages in terms of efficiency, cost, and waste reduction. While a specific one-pot synthesis for 7-aminonaphthalene-2-sulfonic acid is not prominently detailed, the principle is well-established for closely related isomers.

Industrial Process Development and Scale-Up Research

The transition from a laboratory-scale synthesis to large-scale industrial production requires extensive research into optimizing reaction conditions to maximize yield and purity while ensuring the process is efficient and environmentally sound.

Achieving high yield and purity is critical for the commercial viability of 7-aminonaphthalene-2-sulfonic acid. Key variables in the sulfonation and amination steps are carefully controlled.

In sulfonation reactions, the ratio of sulfuric acid to the naphthalene precursor, reaction temperature, and time are manipulated to control the formation of isomers and prevent the creation of unwanted by-products like trisulfonic acids. google.com

During the Bucherer amination, reaction parameters such as temperature, pressure, and the concentration of ammonia and bisulfite are optimized to drive the reversible reaction toward the desired amine product. chemicalbook.comacs.org For the synthesis of the related Tobias acid, the reaction is conducted in an autoclave at elevated temperature and pressure (e.g., 150 °C and 1 MPa) for an extended period. chemicalbook.com

Purity is a major concern, particularly regarding the formation of carcinogenic by-products like 2-naphthylamine (B18577). wikipedia.orgchemicalbook.com Purification strategies often involve the controlled precipitation of the product. The sodium salt of the aminonaphthalenesulfonic acid is typically less soluble than impurities, allowing for its isolation by filtration after acidifying or neutralizing the reaction mixture. chemicalbook.comnih.gov

| Process Step | Parameter | Objective | Example/Reference |

|---|---|---|---|

| Sulfonation | Temperature | Control isomeric product distribution | High temp. (~160°C) favors 2-sulfonic acid. youtube.com |

| Amination | Temperature & Pressure | Increase reaction rate and yield | 150°C and 1 MPa for Tobias acid synthesis. chemicalbook.com |

| Purification | pH Adjustment/Precipitation | Isolate product, remove impurities | Acidification of the sodium salt solution precipitates the acid. chemicalbook.com |

| Purity | Reaction Control | Avoid by-products (e.g., 2-naphthylamine) | Careful control of amination to prevent desulfonation. chemicalbook.com |

Modern chemical manufacturing places a strong emphasis on process efficiency and minimizing environmental impact. The synthesis of aminonaphthalenesulfonic acids is a case in point.

The primary environmental benefit of the modern synthetic route is the avoidance of carcinogenic 2-naphthylamine as a starting material. wikipedia.org Instead, derivatives are prepared by the amination of the corresponding naphthols, which are less toxic. wikipedia.org

However, traditional sulfonation processes can be resource-intensive, consuming large quantities of sulfuric acid and bases for neutralization. google.com This not only presents a cost factor but also generates significant volumes of inorganic salt waste and can lead to equipment corrosion. google.com Research into more efficient sulfonation methods and the recycling of spent acid are ongoing areas of process improvement. The Bucherer reaction itself, while effective, requires careful management of sulfur dioxide, which is released during the process.

Chemical Reactivity and Derivatization Studies

Amination and Sulfonation Reactivity Patterns

The reactivity of 7-aminonaphthalene-2-sulfonate is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid group. The amino group is nucleophilic and readily participates in various reactions. lpnu.ua

Reactivity of the Amino Group: The amino group at the 7-position is reactive and can undergo standard transformations typical for primary aromatic amines. lpnu.ua Studies on related aminonaphthoquinones have shown that the 7-amino position is highly susceptible to reactions like alkylation and acylation, often resulting in high yields of the corresponding N-substituted products. lpnu.ua For instance, the amino group can be acylated using reagents like acetic anhydride (B1165640) or alkylated with alkyl halides. lpnu.ua The nucleophilicity of the amino group is a key factor in these transformations. lpnu.ua

Reactivity involving the Sulfonic Acid Group: The sulfonic acid group is generally stable but can be influenced by harsh reaction conditions. More significantly, the naphthalene (B1677914) ring itself can undergo further sulfonation. The sulfonation of aminonaphthalene derivatives with oleum (B3057394) (fuming sulfuric acid) can lead to the introduction of additional sulfonic acid groups onto the aromatic core, forming di- and trisulfonic acid derivatives. google.com The position of this second sulfonation is directed by both the existing substituents and the reaction conditions. Conversely, amination can be achieved via the Bucherer reaction, where a hydroxynaphthalenesulfonic acid is heated with ammonia (B1221849) or amines to yield the corresponding aminonaphthalenesulfonic acid, highlighting a key synthetic route to these compounds. wikipedia.orgimrpress.com

Azo Coupling Reactions for Advanced Chromophore Synthesis

One of the most significant applications of aminonaphthalenesulfonic acids, including the 7-amino-2-sulfonate isomer, is in the synthesis of azo dyes. wikipedia.orgimrpress.comwikipedia.org These reactions produce compounds with extended conjugated systems responsible for their vibrant colors. wikipedia.org The process is a two-step electrophilic aromatic substitution. wikipedia.orgunb.ca

Step 1: Diazotization The primary aromatic amino group of sodium 7-aminonaphthalene-2-sulfonate is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. unb.cagoogle.comgoogle.com

Step 2: Azo Coupling The highly electrophilic diazonium salt is then reacted with a nucleophilic coupling component. wikipedia.org This component is typically an electron-rich aromatic compound like a phenol, naphthol, or another aromatic amine. wikipedia.orgunb.cacuhk.edu.hk The diazonium ion attacks the activated aromatic ring of the coupling partner—usually at the para position unless it is blocked—to form the characteristic azo bond (–N=N–), which links the two aromatic systems and creates the final chromophore. wikipedia.org The pH of the reaction medium is a critical parameter that must be controlled to ensure the desired coupling occurs. google.com For example, coupling to phenols is carried out under weakly alkaline conditions, while coupling to amines is performed in weakly acidic media.

The table below summarizes the general procedure for azo coupling.

| Step | Reaction | Typical Reagents | Key Conditions |

|---|---|---|---|

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Low temperature (0-5 °C) |

| 2 | Azo Coupling | Electron-rich aromatic compound (e.g., β-naphthol, H-acid) | Controlled pH, Low temperature |

This methodology allows for the synthesis of a vast array of azo dyes with tailored colors and properties by varying the diazo component (the aminonaphthalenesulfonic acid) and the coupling component. imrpress.com

Formation of Schiff Bases and Related Condensation Products

The primary amino group of sodium 7-aminonaphthalene-2-sulfonate can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines (compounds containing a C=N double bond). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

While specific studies detailing Schiff base formation with 7-aminonaphthalene-2-sulfonate are not prevalent, this is a fundamental reaction of primary amines. Related condensation reactions have been documented for its isomers and parent structures. For example, 8-amino-2-naphthalenesulfonic acid undergoes condensation with substituted 3-hydroxyanilines to form complex dye structures like Nile blue analogs. sigmaaldrich.com Furthermore, the parent compound, naphthalene-2-sulfonic acid, can condense with formaldehyde (B43269) to produce polymeric sulfonic acids, demonstrating the susceptibility of the naphthalene system to condensation chemistry. wikipedia.org

Functionalization for Polymerization Precursors

Sodium 7-aminonaphthalene-2-sulfonate serves as a valuable monomer or modifier in the synthesis of functional polymers. The presence of both the reactive amino group and the charge-bearing sulfonate group allows for its incorporation into various polymer backbones.

A key application is in the synthesis of conductive polymers. For instance, 8-amino-2-naphthalenesulfonic acid has been used as a reactant in the chemical oxidative polymerization of aniline (B41778) to create a sulfonated polyaniline composite material with magnetite (Fe₃O₄) nanoparticles. sigmaaldrich.comchemicalbook.com In this process, the aminonaphthalenesulfonic acid is copolymerized, introducing sulfonic acid groups into the polymer chain, which enhances properties like solubility and processability.

Additionally, the naphthalene sulfonic acid framework can be used to build polymers through condensation reactions. Naphthalene-2-sulfonic acid can be polymerized with formaldehyde to create sodium polynaphthalene sulfonate, a polymer used as a dispersing agent. santos.com The amino group on the 7-amino isomer provides an additional handle for creating polymers such as polyamides or polyimines.

The table below outlines potential polymerization applications.

| Polymer Type | Role of 7-Aminonaphthalene-2-sulfonate | Resulting Polymer Feature | Reference Context |

|---|---|---|---|

| Conductive Polymers | Co-monomer with aniline | Sulfonated polyaniline with improved solubility | sigmaaldrich.comchemicalbook.com |

| Condensation Polymers | Monomer with formaldehyde | Polynaphthalene sulfonate backbone | santos.com |

| Polyamides | Amine-functional monomer | Incorporation of naphthalene sulfonate moiety | General Reactivity |

Other Derivatization Strategies for Novel Chemical Entities

Beyond the primary reactions, the unique structure of 7-aminonaphthalene-2-sulfonate allows for several other derivatization strategies to create novel molecules.

N-Arylation: The amino group can be arylated to form diarylamine derivatives. The Bucherer reaction provides a pathway for this transformation by heating the aminonaphthalenesulfonic acid with anilinium salts. wikipedia.org Another method is the copper-catalyzed Ullmann reaction, which couples the amine with an aryl halide to produce N-aryl derivatives. acs.org

Reactions of the Sulfonic Acid Group: While stable, the sulfonic acid group can be replaced under certain conditions. For example, fusion with sodium hydroxide (B78521) can convert naphthalenesulfonic acids into their corresponding naphthols (hydroxynaphthalenes). wikipedia.org

Formation of Heterocycles: The bifunctional nature of aminonaphthalenesulfonic acids makes them precursors for heterocyclic compounds. For example, 1-aminonaphthalene-8-sulfonic acid (peri acid), an isomer, readily dehydrates to form a sultam, a cyclic sulfonamide. wikipedia.org Similar cyclization strategies could be envisioned for the 7-amino-2-sulfonic acid isomer under appropriate conditions.

Synthesis of Complex Dyes: The amino group can be modified prior to or after an initial azo coupling to build more complex dye structures. For example, it can be used in condensation reactions with other dye intermediates to produce larger, more intricate chromophores. sigmaaldrich.com

Advanced Spectroscopic and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including derivatives of 7-aminonaphthalene-2-sulfonate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

In the analysis of naphthalenesulfonate derivatives, ¹H NMR spectra reveal the chemical environment of each hydrogen atom. The chemical shift (δ) of a proton signal indicates its degree of electronic shielding, which is influenced by nearby functional groups. For instance, protons on the aromatic naphthalene (B1677914) core resonate in a characteristic downfield region, and their specific shifts are modulated by the positions of the amino (-NH₂) and sulfonate (-SO₃⁻) groups. Coupling constants (J) between adjacent protons provide information about their connectivity and dihedral angles, helping to distinguish between different positional isomers.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. chemicalbook.comsemanticscholar.org Each unique carbon atom in the molecule produces a distinct signal, allowing for a carbon count and an assessment of the chemical environment around each carbon. chemicalbook.comsemanticscholar.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution patterns of the carbon atoms.

For derivatives of 7-aminonaphthalene-2-sulfonate, where the naphthalene scaffold is further functionalized, NMR is critical for confirming the success of a chemical transformation and identifying the exact position of the new substituent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish correlations between protons and carbons, providing a complete and unambiguous assignment of the molecular structure.

Table 1: Representative NMR Data for Naphthalene Sulfonic Acid Analogs

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | Aminonaphthalene Sulfonates | 7.0 - 9.0 | Aromatic proton environment, substitution pattern |

| 3.0 - 5.0 | Amino group protons (can be broad and exchangeable) | ||

| ¹³C | Aminonaphthalene Sulfonates | 110 - 150 | Aromatic carbon backbone, position of substituents |

Note: Specific chemical shifts are highly dependent on the solvent, concentration, and the precise structure of the derivative.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful method for identifying functional groups and providing a molecular "fingerprint". mdpi.comspectroscopyonline.com These two techniques are complementary, as their selection rules differ: FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the molecule's polarizability. sci-hub.st

For sodium;7-aminonaphthalene-2-sulfonate, FT-IR and Raman spectra can confirm the presence of its key functional groups. scialert.net The amino group (-NH₂) exhibits characteristic stretching vibrations, while the sulfonate group (-SO₃⁻) shows strong and distinct stretching modes. The vibrations of the naphthalene ring system also produce a series of characteristic bands. researchgate.net

Key Vibrational Modes for 7-Aminonaphthalene-2-Sulfonate:

Amino (-NH₂) Group: Symmetric and asymmetric N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations appear around 1600-1650 cm⁻¹.

Sulfonate (-SO₃⁻) Group: Asymmetric and symmetric S=O stretching vibrations produce very strong bands, typically in the 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ regions, respectively. tsijournals.com

Naphthalene Ring: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations are also characteristic and sensitive to the substitution pattern on the ring. researchgate.net

Studies on related compounds, such as 2-amino-1-naphthalenesulfonic acid, have utilized FT-IR and Raman spectroscopy alongside density functional theory (DFT) calculations to perform detailed vibrational assignments. spectroscopyonline.com This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties. spectroscopyonline.com These techniques are particularly useful for studying polymorphism, where different crystal forms of the same compound exhibit distinct spectral differences. sci-hub.st They can also be used to monitor the products of chemical reactions, such as thermal decomposition. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong | Medium |

| N-H Bend | 1600 - 1650 | Medium-Strong | Weak | |

| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1150 - 1250 | Strong | Medium-Weak |

| Symmetric S=O Stretch | 1030 - 1080 | Strong | Strong | |

| Naphthalene Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations of Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. For derivatives of 7-aminonaphthalene-2-sulfonate, the naphthalene ring system conjugated with the amino group constitutes a strong chromophore, leading to characteristic absorption bands in the UV region. photochemcad.com

Studies on isomeric naphthylamine sulfonates demonstrate that the absorption and fluorescence emission spectra are sensitive to the molecular environment. ekb.eg The position of the absorption maxima (λ_max) can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. ekb.eg This effect arises from differential stabilization of the ground and excited states by the solvent molecules. A bathochromic (red) shift in the absorption peaks with increasing solvent polarity is often observed for these types of compounds. ekb.eg

The fluorescence properties of these derivatives are of significant interest. Upon excitation with UV light, many naphthylamine sulfonates exhibit strong fluorescence. The emission wavelength and fluorescence quantum yield (the efficiency of the fluorescence process) are also highly dependent on the solvent. ekb.eg Investigations into these photophysical properties often involve the study of the intramolecular charge transfer (ICT) state. ekb.eg In molecules with electron-donating (amino group) and electron-withdrawing (sulfonate group) moieties, excitation can lead to a transfer of electron density, creating an excited state with a larger dipole moment than the ground state. ekb.eg This ICT state is more stabilized in polar solvents, resulting in a more pronounced red shift in the fluorescence spectrum compared to the absorption spectrum. ekb.eg

Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime (the average time the molecule spends in the excited state). ekb.eg For some naphthylamine sulfonate derivatives, the fluorescence decay has been observed to fit a biexponential function, suggesting the presence of more than one emissive species or excited state conformation. ekb.eg

Table 3: Photophysical Properties of Naphthylamine Sulfonate Derivatives

| Property | Description | Influencing Factors | Typical Observation |

| UV-Vis Absorption | Corresponds to electronic transitions (π → π*) in the conjugated system. | Solvent polarity, pH, substitution pattern. | Multiple bands in the UV region (e.g., ~240 nm, ~320 nm). |

| Fluorescence Emission | Light emitted as the molecule returns from the excited state to the ground state. | Solvent polarity, presence of quenchers. | Emission maximum is red-shifted relative to absorption. |

| Solvatochromism | Shift in spectral bands with a change in solvent polarity. | Molecular dipole moment change upon excitation. | Bathochromic (red) shifts in both absorption and emission with increasing solvent polarity. ekb.eg |

| Quantum Yield | Efficiency of the fluorescence process. | Molecular structure, solvent, temperature. | Can be high for rigid, conjugated systems. |

| Fluorescence Lifetime | Average duration of the excited state. | Rate of radiative and non-radiative decay processes. | Can be in the nanosecond range and may show complex decay kinetics. ekb.eg |

Mass Spectrometry in Reaction Product Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for identifying and characterizing the products of chemical reactions involving this compound. nih.gov The technique provides the molecular weight of the product, and through fragmentation analysis, offers structural information.

When a reaction mixture is analyzed, it is first introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common soft ionization technique used for polar, non-volatile compounds like naphthalene sulfonates, as it typically keeps the molecule intact, showing a prominent ion corresponding to the molecular weight ([M-H]⁻ for negative ion mode or [M+H]⁺ for positive ion mode). For this compound, analysis in negative ion mode would be expected to show a strong signal at an m/z corresponding to the deprotonated aminonaphthalenesulfonate anion.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In an MS/MS experiment, a specific ion (e.g., the molecular ion of a suspected product) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For aminonaphthalene sulfonates, common fragmentation pathways include the loss of SO₂ (64 Da) or SO₃ (80 Da) from the parent ion. massbank.eu

Mass spectrometry is often coupled with a separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.gov LC-MS is particularly well-suited for analyzing naphthalene sulfonates and their reaction products, allowing for the separation of different components in a mixture before they enter the mass spectrometer for detection and identification. nih.gov This approach is invaluable for monitoring reaction progress, identifying byproducts, and confirming the identity of the desired product with high specificity and sensitivity. purdue.edu

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aromatic compounds like sodium;7-aminonaphthalene-2-sulfonate, DFT calculations can elucidate the distribution of electron density and the nature of chemical bonds within the molecule.

While specific DFT studies on this compound are not extensively documented in publicly available literature, general principles from DFT studies on similar molecules, such as naphthalene (B1677914) and its derivatives, can be applied. researchgate.net DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. acs.org For the 7-aminonaphthalene-2-sulfonate anion, these calculations would reveal the bond lengths, bond angles, and dihedral angles of the fused naphthalene rings and the substituent groups.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial parameters obtained from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.netscirp.org In a related study on 2-aminoterephthalic acid and its sodium salts, DFT calculations were used to determine binding energies, which indicated the stability of the resulting complexes. researchgate.netscirp.org Similar calculations for this compound would provide valuable information on its electronic characteristics.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data is illustrative and based on typical values for similar aromatic sulfonated amines, as specific data for this compound is not readily available.)

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.0 to 6.0 Debye | Measures the overall polarity of the molecule |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. walisongo.ac.id Green and yellow regions denote neutral or intermediate potential.

For the 7-aminonaphthalene-2-sulfonate anion, an MEP map would likely show:

Negative Potential (Red): Concentrated around the oxygen atoms of the sulfonate group (-SO₃⁻) and to a lesser extent, the nitrogen atom of the amino group (-NH₂). These areas are the most likely sites for interaction with electrophiles or positive ions.

Positive Potential (Blue): Likely to be found around the hydrogen atoms of the amino group and the naphthalene ring, indicating potential sites for interaction with nucleophiles.

The MEP analysis provides a clear visual guide to the reactive sites of the molecule, which is crucial for understanding its chemical behavior in various reactions. libretexts.orgwalisongo.ac.id

Table 2: Predicted Reactive Sites from MEP Analysis of 7-Aminonaphthalene-2-sulfonate Anion (Note: This table is based on the general principles of MEP analysis applied to the structure of the compound.)

| Functional Group | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Sulfonate Group (-SO₃⁻) | Strongly Negative | Prone to electrophilic attack |

| Amino Group (-NH₂) (N atom) | Negative | Potential for electrophilic attack and hydrogen bonding |

| Amino Group (-NH₂) (H atoms) | Positive | Potential for nucleophilic attack |

| Naphthalene Ring (C atoms) | Varied (mostly near-neutral) | Can undergo electrophilic substitution, influenced by substituents |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, often employing DFT, are instrumental in elucidating the mechanisms and pathways of chemical reactions. For this compound, such studies could investigate various reactions, including its synthesis and its role as a precursor in dye manufacturing.

One important reaction is the sulfonation of 2-naphthylamine (B18577). Theoretical calculations could model the reaction pathway, identifying transition states and intermediates to determine the most favorable reaction conditions and predict the regioselectivity of the sulfonation, explaining why the sulfo group attaches at the 7-position.

Another area of interest is the involvement of aminonaphthalenesulfonic acids in coupling reactions to form azo dyes. wikipedia.org Computational studies can model the mechanism of diazotization of the amino group and the subsequent coupling with another aromatic compound. These models can predict the activation energies for each step of the reaction, providing insights into the reaction kinetics. acs.orgresearchgate.net For instance, studies on the Strecker synthesis of amino acids have used computational methods to detail the reaction mechanism, including the formation of intermediates and transition states. masterorganicchemistry.com

While specific theoretical studies on the reaction mechanisms of this compound are not widely published, the methodologies used in studies of similar compounds provide a clear framework for how such investigations would be conducted. acs.org

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, theoretical IR spectra would show characteristic peaks for the N-H stretching of the amino group, the S=O stretching of the sulfonate group, and the C-H and C=C vibrations of the naphthalene ring. Comparing the calculated spectrum with an experimental one can help in the precise assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. acs.org These predictions are based on the calculated electron density around each nucleus. For this compound, this would help in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netscirp.org The calculated absorption maxima (λ_max) and oscillator strengths can be correlated with the observed spectrum to understand the electronic structure and transitions of the molecule.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data (Note: Experimental values are typical for this class of compounds and predicted values are illustrative of what would be expected from computational models.)

| Spectroscopic Data | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| IR: N-H Stretch (cm⁻¹) | 3350 - 3450 | 3300 - 3500 |

| IR: S=O Stretch (cm⁻¹) | 1180 - 1250 | 1170 - 1260 |

| ¹H NMR: Aromatic H (ppm) | 7.0 - 8.5 | 7.0 - 8.5 |

| ¹³C NMR: Aromatic C (ppm) | 110 - 140 | 110 - 140 |

| UV-Vis λ_max (nm) | 240, 330 | 245, 335 |

The correlation between theoretical predictions and experimental data is a powerful approach for the structural elucidation and characterization of complex organic molecules like this compound.

Applications in Advanced Materials Science and Engineering

Conjugated Polymer Synthesis Utilizing Sodium;7-aminonaphthalene-2-sulfonate as a Monomer

The dual reactivity of this compound allows for its participation in polymerization reactions, leading to the formation of conjugated polymer systems with unique electronic and optical properties.

While direct research on the synthesis of polyimines and polynaphthols from this compound is not extensively documented, the fundamental chemistry of its functional groups suggests its potential as a monomer in such polymerizations. Polyimines, also known as Schiff base polymers, are typically formed through the condensation reaction between a diamine and a dialdehyde (B1249045). The amino group on the naphthalene (B1677914) ring of 7-aminonaphthalene-2-sulfonic acid could, in principle, react with a dialdehyde to form a polyimine network. The resulting polymer would incorporate the naphthalene moiety into its backbone, which could enhance its thermal stability and confer interesting photophysical properties. The synthesis of polyimines is often carried out in solvents like tetrahydrofuran (B95107) (THF) to achieve homogeneous materials with a high degree of cross-linking. researchgate.net

Similarly, the synthesis of polynaphthols could be envisaged through the conversion of the amino group to a hydroxyl group, followed by oxidative polymerization. The resulting polynaphthol structure would be rich in aromatic rings, a characteristic that often leads to materials with high thermal resistance and potential for further functionalization.

The incorporation of sulfonic acid groups into a polymer backbone is a well-established strategy for developing water-soluble and self-doping conducting polymers. Research on related aminonaphthalene sulfonic acid isomers demonstrates their utility in this area. For instance, a copolymer synthesized from aniline (B41778) and 5-amino-2-naphthalene sulfonic acid has been shown to exhibit interesting optical and magnetic properties that are dependent on protonation and deprotonation, a key feature of conducting polymers. researchgate.net The electrical conductivity of such polymers arises from the delocalized π-electron system along the polymer chain, which can be modulated by the introduction of charge carriers through doping.

Furthermore, aminonaphthalene sulfonic acids have been used to create hybrid composite materials. One study reported the synthesis of a Fe3O4/sulfonated polyaniline composite material through the chemical oxidative polymerization of aniline in the presence of 8-Amino-2-naphthalenesulfonic acid and magnetite (Fe3O4) nanoparticles. chemicalbook.com Such hybrid materials combine the magnetic properties of the inorganic nanoparticles with the conductivity of the polymer, opening up possibilities for applications in areas like electromagnetic interference shielding and data storage. Another example involves the creation of polymer-metal-carbon hybrid nanomaterials based on poly-3-amine-7-methylamine-2-methylphenazine, single-walled carbon nanotubes (SWCNT), and magnetite (Fe3O4) nanoparticles, synthesized via in situ chemical oxidative polymerization. mdpi.com

The table below summarizes findings on conducting polymers and hybrid composites synthesized using aminonaphthalene sulfonic acid isomers.

| Monomer/Precursor | Resulting Polymer/Composite | Key Findings |

| Aniline and 5-amino-2-naphthalene sulfonic acid | Copolymer of polyaniline | Exhibited optical and magnetic properties dependent on acidic treatment. researchgate.net |

| 8-Amino-2-naphthalenesulfonic acid and aniline | Fe3O4/sulfonated polyaniline composite | A hybrid material combining magnetic and conductive properties. chemicalbook.com |

| 3-amine-7-methylamine-2-methylphenazine hydrochloride | Fe3O4/SWCNT/PAMMP nanocomposite | A multifunctional nanomaterial with magnetic and electrical properties. mdpi.com |

Development of Functional Materials and Supramolecular Assemblies

The unique molecular structure of aminonaphthalene sulfonic acids makes them valuable building blocks for the development of functional materials with specific optical and recognition properties. The sulfonic acid group imparts water solubility and can act as a hydrogen bond donor/acceptor, while the aminonaphthalene core provides a fluorescent platform.

Research on a related isomer, 4-Amino naphthalene-1-sulfonic acid, has shown that it can be covalently attached to a bacterial polymer, alginate, to create a fluorescent polymer (AmNS-ALG). researchgate.net This functionalized polymer exhibits solvatochromism, meaning its fluorescence properties are dependent on the polarity of the solvent. researchgate.net Specifically, it shows a positive solvatochromism, with changes in its excitation and emission spectra observed when moving from a highly polar solvent like water to a less polar one like butanol. researchgate.net The quantum efficiency of this material was found to be highest in more polar solvents. researchgate.net Such materials have potential applications as sensors for medium polarity. researchgate.net

The ability of aminonaphthalene sulfonic acids to form ordered structures through non-covalent interactions is evident in the formation of supramolecular assemblies. For example, 8-Amino-2-naphthalenesulfonic acid can form prismatic crystals of strychnine-8-ammonio-2-naphthalenesulfonate-water when heated with strychnine. chemicalbook.com In the solid state, 5-amino-2-naphthalenesulfonic acid exists as a zwitterion, with the proton from the sulfonic acid group transferred to the amino group. researchgate.net These zwitterions then self-assemble into a three-dimensional framework polymer structure through extensive intermolecular hydrogen bonding between the aminium protons and the sulfonate oxygen atoms. researchgate.net

The following table details the properties of functional materials derived from aminonaphthalene sulfonic acid isomers.

| Aminonaphthalene Sulfonic Acid Derivative | Material Type | Functional Properties |

| 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) | Fluorescent Polymer | Positive solvatochromism, potential as a medium polarity sensor. researchgate.net |

| 8-Amino-2-naphthalenesulfonic acid | Supramolecular Assembly | Forms prismatic crystals with strychnine. chemicalbook.com |

| 5-amino-2-naphthalenesulfonic acid | Zwitterionic Crystal | Forms a 3D framework polymer structure via hydrogen bonding. researchgate.net |

Heterogeneous Catalysis Development with Immobilized Derivatives

The acidic nature of the sulfonic acid group in aminonaphthalene sulfonic acids can be harnessed for catalytic applications. By immobilizing these molecules onto a solid support, heterogeneous catalysts can be developed that are easily separable from the reaction mixture, offering advantages in terms of reusability and process efficiency.

A study on 7-Amino-1-naphthalene sulfonic acid (ANSA), a close isomer of the title compound, demonstrated the successful creation of a heterogeneous catalyst by immobilizing it onto silica (B1680970) nanoparticles using a sol-gel technique. researchgate.net This resulted in a material with strong Brønsted acid sites. researchgate.net The catalytic performance of this material, denoted as RHANPSO3H, was evaluated in the esterification of n-butyl alcohol with various mono- and di-acids. researchgate.net The catalyst exhibited high activity, achieving 88% conversion of the alcohol with 100% selectivity towards the corresponding ester at 117 °C. researchgate.net A key advantage of this heterogeneous catalyst is its regenerability; it could be recovered by simple washing with ethanol (B145695) and drying, and reused without a significant loss of activity. researchgate.net

The characteristics and performance of this immobilized catalyst are presented in the table below.

| Catalyst | Support Material | Synthesis Method | Catalytic Reaction | Key Performance Metrics |

| 7-Amino-1-naphthalene sulfonic acid (ANSA) derivative | Silica Nanoparticles | Sol-gel immobilization | Esterification of n-butyl alcohol | 88% conversion, 100% selectivity, regenerable and reusable. researchgate.net |

This research highlights the potential of using immobilized aminonaphthalene sulfonic acids, including derivatives of this compound, as robust and efficient solid acid catalysts for important organic transformations.

Applications in Analytical Chemistry Non Biological Contexts

Development of Chemical Reagents for Non-Biological Detection Applications

Sodium;7-aminonaphthalene-2-sulfonate, also known as Amino-F acid, serves as a crucial intermediate in the synthesis of a variety of chemical reagents, particularly azo dyes. wikipedia.org These dyes are instrumental in numerous non-biological detection applications, acting as colorimetric indicators and reagents for various analytical tests. The synthesis process typically involves the diazotization of the primary aromatic amine group of 7-aminonaphthalene-2-sulfonic acid, followed by coupling with other aromatic compounds. sigmaaldrich.com This reaction creates a highly conjugated system responsible for the dye's color.

The versatility of 7-aminonaphthalene-2-sulfonic acid as a coupling component allows for the production of a wide spectrum of azo dyes with varying colors and properties. sigmaaldrich.com For instance, it is a known precursor in the synthesis of dyes used in the textile industry and as laboratory indicators. The specific coupling partner and reaction conditions determine the final structure and, consequently, the absorption characteristics of the resulting dye. Research has demonstrated the synthesis of various azo dyes by coupling diazotized 7-amino-4-hydroxynaphthalene-2-sulfonic acid with different phenols, resulting in dyes with maximum absorption wavelengths ranging from 510 to 600 nm. nih.gov

Table 1: Examples of Azo Dyes Synthesized from Aminonaphthalenesulfonic Acid Derivatives

| Starting Aminonaphthalenesulfonic Acid | Coupling Component | Resulting Dye Type/Name | Application/Significance |

|---|---|---|---|

| 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Phenol | Azo Dye | Demonstrates the utility of the core structure in forming colored compounds. nih.gov |

| 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | p-Nitrophenol | Azo Dye | Illustrates how substituent groups on the coupling partner modify the dye's properties. nih.gov |

| 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Vanillin | Azo Dye | Shows the versatility in coupling with various aromatic aldehydes. nih.gov |

| 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Salicylic acid | Azo Dye | Highlights the creation of dyes with potential for metal chelation. nih.gov |

| 2-Amino-5-(2-sulfoxy)ethyl sulfonyl)benzene sulfonic acid | 7-Amino-4-hydroxy naphthalene-2-sulfonic acid | Orange Reactive Dye | Used for dyeing fabrics like cotton, nylon, and wool. rsc.org |

Research on Fluorescent Chemosensors for Chemical Analytes

The naphthalene (B1677914) scaffold is a well-established fluorophore, and its derivatives are extensively researched for the development of fluorescent chemosensors. nih.govmdpi.com These sensors are designed to detect specific analytes, such as metal ions, through changes in their fluorescence properties upon binding. While direct applications of this compound as a fluorescent chemosensor for non-biological analytes are not extensively documented, the broader class of naphthalene-based compounds demonstrates significant potential in this area.

Research into naphthalene-based fluorescent sensors often involves the synthesis of Schiff bases or other derivatives that can selectively coordinate with metal ions. nih.gov For example, a fluorescent probe based on a Schiff base combining naphthalene and benzoyl hydrazine (B178648) has been developed for the detection of Al³⁺ and Mg²⁺ ions. nih.gov The binding of the metal ion to the sensor molecule can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the quantification of the analyte. nih.gov The selectivity of these sensors is a critical aspect of their design, with some probes capable of distinguishing between different metal ions. mdpi.com For instance, a naphthalene-based sensor has been shown to be selective for Al³⁺ over a range of other metal ions. rsc.org

Table 2: Research Findings on Naphthalene-Based Fluorescent Chemosensors

| Naphthalene Derivative | Target Analyte | Detection Principle | Key Findings |

|---|---|---|---|

| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine | Al³⁺ | Fluorescence enhancement | Selective for Al³⁺ with a detection limit of 1.0 x 10⁻⁷ M in HEPES buffer. rsc.org |

| Schiff base of naphthalene and benzoyl hydrazine | Al³⁺ and Mg²⁺ | pH-tuned "off-on" fluorescence | Demonstrates the ability to detect multiple analytes by adjusting the pH. nih.gov |

| 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) | Solvent Polarity | Solvatochromism | Exhibits a positive solvatochromism, indicating its potential as a sensor for medium polarity. researchgate.net |

Chromatographic and Spectrophotometric Methodologies for Compound and Derivative Analysis in Industrial and Environmental Samples

The detection and quantification of this compound and its derivatives in industrial and environmental samples are crucial for monitoring pollution and ensuring product quality. Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, have been developed for this purpose.

HPLC is a widely used technique for the separation and quantification of naphthalenesulfonic acids. researchgate.net Reverse-phase HPLC methods, often with ion-pairing reagents, are employed to separate these polar compounds. For instance, a reverse-phase HPLC method has been described for the analysis of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid using a mobile phase of acetonitrile (B52724) and water with phosphoric acid. researchgate.net Capillary electrophoresis is another powerful separation technique that has been applied to the analysis of aminonaphthalenesulfonic acids. researchgate.net

Spectrophotometric methods offer a simpler and often more rapid approach for the determination of these compounds. These methods are typically based on color-forming reactions, such as diazotization and coupling, where the absorbance of the resulting azo dye is measured at a specific wavelength. nih.gov The development of green spectrophotometric methods using eco-friendly solvents is also an area of active research.

Table 3: Chromatographic and Spectrophotometric Methods for Naphthalenesulfonate Analysis

| Analytical Technique | Analyte(s) | Matrix | Key Methodological Details |

|---|---|---|---|

| Reverse-Phase HPLC | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Not specified | Mobile phase: Acetonitrile, water, and phosphoric acid. researchgate.net |

| Capillary Electrophoresis | Amino acids and amines | Saline and acidic samples | Pacific Blue labeling of amines and amino acids with a borate (B1201080) buffer. researchgate.net |

| Spectrophotometry | Aromatic amines | Aqueous solutions | Reaction with Fe(III)-ferrozine complex, measuring absorbance at 562 nm. nih.gov |

| Derivative UV Spectrophotometry | Phenol, 2-aminophenol, 4-aminophenol | Water samples | Utilizes eco-friendly solvents like ethanol (B145695). |

Environmental Chemistry and Remediation Research

Photodegradation Studies of Sulfonated Naphthalenes and Derivatives

Photodegradation offers a promising pathway for the decomposition of persistent aromatic pollutants. Research into the photodegradation of sulfonated naphthalenes involves various techniques, primarily focusing on photocatalysis which utilizes semiconductor particles to generate highly reactive radicals upon irradiation.

Titanium dioxide (TiO₂), particularly in its anatase form, is a widely employed photocatalyst due to its high performance, stability, and low cost. unito.it When aqueous suspensions of TiO₂ are irradiated, they generate hydroxyl radicals (•OH), which are powerful oxidizing agents capable of attacking and breaking down complex organic molecules. wikipedia.org

Studies on pure naphthalene (B1677914) sulfonate compounds have shown that the degradation rate is often inversely proportional to the degree of sulfonation, highlighting the important role of the substrate's adsorption onto the semiconductor catalyst particles. unito.it For example, in the photocatalytic treatment of 2,6-Naphthalenedisulfonic acid (2,6-NdS), complete abatement of the initial compound was observed after 50 minutes of irradiation. However, achieving complete mineralization and the stoichiometric release of sulfate (B86663) ions took approximately 3 hours, indicating the formation of intermediate products that degrade more slowly. unito.it

Further research has explored enhancing these processes. Soluble bio-organic substances (SBO) derived from urban bio-wastes have been shown to act as efficient photosensitizers. In one study, irradiating solutions containing mono- and disulfonated naphthalenes with SBO for 24 hours resulted in a 70–80% depletion of the target compounds. researchgate.net The irradiation of naphthalene, the core structure of these compounds, in the presence of water and ammonia (B1221849) ices with ultraviolet (UV) photons has been shown to produce a variety of amino acids, demonstrating the potential for complex photochemical transformations. astrochemistry.org

| Compound | Catalyst/Sensitizer | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-Naphthalenedisulfonic acid (2,6-NdS) | TiO₂ P25 | Aqueous suspension, aerated | Complete degradation of 2,6-NdS in 50 min; complete mineralization in ~3 hours. | unito.it |

| Naphthalene | Zinc Oxide Nanoparticles (ZnO NPs) | Aqueous ethanolic solution, pH 12, UV irradiation | Over 90% degradation achieved in 395 minutes. | ekb.eg |

| Mono- and Disulfonated Naphthalenes | Soluble Bio-Organic Substances (SBO) | 24-hour irradiation | 70–80% depletion of the target compounds. | researchgate.net |

Microbial Transformation and Biodegradation Research

The biodegradation of aminonaphthalenesulfonates is a complex process often accomplished by the synergistic action of mixed bacterial communities. nih.govoup.com Single bacterial strains are typically unable to completely mineralize these xenobiotic compounds; instead, a mutualistic relationship evolves where different species carry out sequential steps of the degradation pathway. nih.govnih.gov

A common initial step in the microbial degradation of amino- and hydroxynaphthalene-2-sulfonates is a regioselective 1,2-dioxygenation of the naphthalene ring. nih.govnih.gov This is exemplified by the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS), a structural isomer of 7-aminonaphthalene-2-sulfonate. A Pseudomonas strain, BN6, was found to initiate the attack on 6A2NS, converting it into the intermediate 5-aminosalicylate (B10771825) (5AS). nih.govnih.gov This intermediate, however, accumulated as a dead-end metabolite for strain BN6. The complete degradation of the compound was only achieved in the presence of a second strain, Pseudomonas sp. BN9, which was capable of utilizing 5-aminosalicylate as a carbon source. nih.gov

Similarly, bacterial strains capable of degrading naphthalene-2-sulfonic acid (2-NSA) have been isolated from activated sludge from tannery wastewater. nih.gov Two isolates, identified as Arthrobacter sp. 2AC and Comamonas sp. 4BC, were able to use 2-NSA as a sole source of carbon, achieving 100% degradation within 33 hours in both mineral salt medium and non-sterile tannery wastewater. nih.gov Interestingly, the degradation by Comamonas sp. 4BC produced a principal metabolite, while the Arthrobacter sp. 2AC strain did not, suggesting different catabolic pathways are employed by the two strains. nih.gov The ability of these specialized bacteria to function even in the presence of other carbon sources demonstrates their potential for bioremediation of industrial effluents. nih.gov

| Organism/Community | Substrate | Degradation Role/Pathway | Reference |

|---|---|---|---|

| Mixed culture (Pseudomonas sp. BN6 and BN9) | 6-Aminonaphthalene-2-sulfonic acid (6A2NS) | BN6 converts 6A2NS to 5-aminosalicylate (5AS); BN9 degrades 5AS. | nih.govnih.gov |

| Arthrobacter sp. 2AC | Naphthalene-2-sulfonic acid (2-NSA) | Complete degradation as sole carbon source without detected metabolites. | nih.gov |

| Comamonas sp. 4BC | Naphthalene-2-sulfonic acid (2-NSA) | Complete degradation as sole carbon source with the formation of a principal metabolite. | nih.gov |

| Mixed culture (11 strains including Flavobacterium, Bacillus, Pseudomonas) | 6-Aminonaphthalene-2-sulfonic acid (6A2NS) | Stable and effective degradation only achieved by the complete 11-member consortium. | oup.com |

Wastewater Treatment Methodologies for Industrial Effluents Containing Naphthalenesulfonates

Due to the refractory nature of naphthalenesulfonates, conventional wastewater treatment is often insufficient, necessitating the use of more advanced methodologies. membranechemicals.comionexchangeglobal.com Research has focused on several promising technologies, including advanced oxidation processes (AOPs) and adsorption.

Advanced Oxidation Processes (AOPs) are designed to generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and mineralize persistent organic pollutants into simpler, less harmful compounds like CO₂ and water. wikipedia.orgionexchangeglobal.com

Ozonation: The use of ozone (O₃) has been studied for the degradation of various naphthalenesulfonic acids (NSAs). Research has shown that both COD (Chemical Oxygen Demand) and TOC (Total Organic Carbon) degradation follow pseudo-first-order kinetics. nih.gov Ozonation can be applied before or after biological treatment. Post-ozonation, in particular, is highly effective at breaking down refractory organic compounds and removing color, achieving almost complete color removal and a significant reduction in the soluble inert COD fraction in textile effluents. nih.gov

Wet Oxidation: This process involves treating wastewater at high temperatures (e.g., 100-280°C) and pressures (e.g., 0.1-8 MPa). It has been applied to H-acid (1-amino-8-naphthol-3,6-disulfonic acid) wastewater, a complex naphthalene derivative, showing it can effectively reduce high initial COD values. patsnap.com

Persulfate Oxidation: Activation of persulfate (PS) by heat or alkaline conditions can also generate powerful radicals for degradation. For H-acid, thermal activation at 65°C resulted in a 77.5% removal rate. nih.gov

Adsorption is another widely researched method that involves binding the pollutant to the surface of an adsorbent material. researchgate.net

Low-Cost Adsorbents: Industrial byproducts like blast furnace sludge (BFS) have been successfully used to remove sodium naphthalene sulfonate (SNS) from aqueous solutions. Studies have demonstrated rapid adsorption, with over 60% removal of SNS in less than 10 minutes.

Resins: Macroporous weakly basic resins, particularly those loaded with iron (D301Fe), have been used to treat wastewater from β-naphthalenesulfonic acid production. This method can significantly reduce COD, and the resin can be regenerated and reused, allowing for the recovery of the naphthalene sulfonate. google.com The primary mechanisms for adsorption onto polymeric anion exchangers are hydrophobic and electrostatic interactions. researchgate.net

| Methodology | Target Pollutant | Conditions | Removal Efficiency/Key Result | Reference |

|---|---|---|---|---|

| Adsorption | Sodium Naphthalene Sulfonate (SNS) | Blast Furnace Sludge (BFS) adsorbent | >60% removal in <10 minutes. | |

| Adsorption | β-Naphthalenesulfonic acid | Iron-loaded macroporous resin (D301Fe) | Desorption rate of 96% for β-naphthalenesulfonic acid, allowing recovery. | google.com |

| Ozonation | Naphthalene Sulfonic Acids (NSAs) | Aqueous solutions | Degradation follows pseudo-first-order kinetics; TOC and COD removal can be predicted. | nih.gov |

| Persulfate Oxidation (Thermal) | H-acid | 65°C | 77.5% removal rate. | nih.gov |

| Wet Oxidation | H-acid wastewater | 250°C, 6 MPa | Reduced initial COD from 26030 mg/L to 1850 mg/L. | patsnap.com |

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies and Sustainable Production Pathways

Traditional methods for the synthesis of aminonaphthalenesulfonic acids often involve high temperatures and strong acids, leading to challenges in isomer control and environmental concerns. Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic routes.

One promising avenue is the refinement of existing processes to improve yield and reduce waste. For instance, a patented method for producing 2,7-sodium naphthalene (B1677914) disulfonate utilizes the reaction mother liquor from 2-naphthalene sulfonic acid production, effectively recycling a waste stream to increase economic benefit and reduce environmental pollution. While not directly for the 7-amino-2-sulfonate isomer, this principle of circular chemistry is a key trend.

Modern synthetic techniques are also being applied. The sulfonation of 2-aminonaphthalene is highly dependent on factors like reaction temperature, time, and acid strength, which dictates the isomeric products. Research into precisely controlling these parameters using flow chemistry or specialized reactor technology could lead to higher selectivity for the desired 7-amino-2-sulfonate isomer.

Furthermore, catalysis is at the forefront of synthetic innovation. While traditional synthesis relies on stoichiometric reagents, the development of novel catalysts could offer milder reaction conditions and improved efficiency. For example, copper-catalyzed oxidative coupling reactions have been developed to synthesize BINAM (1,1'-Binaphthyl-2,2'-diamine) derivatives from 2-naphthylamines, demonstrating the potential for metal-catalyzed C-C bond formation in related systems. acs.org Similarly, biomimetic iron catalysts are being explored for the syn-dihydroxylation of naphthalenes, mimicking the action of naphthalene dioxygenase (NDO) enzymes. acs.org These bio-inspired approaches could pave the way for greener and more selective functionalization of the naphthalene core.

The broader trend towards sustainable production pathways involves a holistic view of the chemical lifecycle. capgemini.comresearchgate.netresearchgate.netfertilizer.orglighthousegreenfuels.co.uk This includes using renewable feedstocks, minimizing energy-intensive steps like high-temperature calcination, and designing processes that generate fewer hazardous byproducts, aligning with the principles of green chemistry. researchgate.net

Exploration of Advanced Functional Materials from Sodium;7-aminonaphthalene-2-sulfonate

This compound and its isomers are valuable building blocks for creating advanced materials with tailored properties. Their rigid naphthalene core, combined with reactive amino and sulfonate groups, allows for their incorporation into a wide array of functional systems.

Heterogeneous Catalysts: A significant area of research is the immobilization of these molecules onto solid supports to create reusable, heterogeneous catalysts. For example, 7-Amino-1-naphthalene sulfonic acid (ANSA) has been successfully immobilized on silica (B1680970) nanoparticles via a sol-gel technique. chemicalbook.com The resulting material, RHANPSO3H, possesses strong Brønsted acid sites and demonstrates high catalytic activity in esterification reactions. chemicalbook.com This approach creates a catalyst that is easily separated from the reaction mixture and can be reused multiple times, offering both economic and environmental advantages over homogeneous catalysts. chemicalbook.comyoutube.com The development of single-atom heterogeneous catalysts also represents a frontier in creating highly efficient and selective catalytic materials. nih.gov

Fluorescent Polymers and Probes: The inherent fluorescence of the naphthalene ring makes its derivatives, including aminonaphthalenesulfonic acids, ideal candidates for developing optical materials. nih.govnih.govnih.gov Researchers have synthesized fluorescent polymers by linking aminonaphthalenesulfonic acids to biopolymers like alginate. nih.gov These materials exhibit solvatochromism, where their fluorescence properties change based on the polarity of their environment, making them useful as sensors. nih.gov Derivatives like 1-anilinonaphthalene-8-sulfonate (ANS) are widely used as fluorescent probes to study the hydrophobic pockets of proteins and monitor interactions within biological systems. nih.govnih.gov Future work will likely focus on fine-tuning the spectral properties of these probes for more specific sensing applications, such as detecting glutathione (B108866) in living cells to diagnose diseases like sepsis. nih.gov

Applications of Naphthalene-Based Functional Materials

| Material Type | Derivative Used | Key Function | Potential Application | Reference |

|---|---|---|---|---|

| Heterogeneous Catalyst | 7-Amino-1-naphthalene sulfonic acid | Provides strong Brønsted acid sites for catalysis. | Esterification reactions, fine chemical synthesis. | chemicalbook.com |

| Fluorescent Polymer | 4-Amino naphthalene-1-sulfonic acid-alginate | Acts as a sensor for medium polarity. | Chemical sensing, bio-imaging. | nih.gov |

| Fluorescent Probe | 1-Anilino-8-naphthalene sulfonate (ANS) | Binds to hydrophobic pockets in proteins. | Studying protein conformation and binding. | nih.gov |

| Fluorescent Chemosensor | Naphthalene-2,3-dicarboxaldehyde (NDA) | Detects specific biomolecules like glutathione. | Medical diagnostics for conditions like sepsis. | nih.gov |

Integrated Computational and Experimental Approaches in Naphthalenesulfonate Research

The synergy between computational modeling and experimental validation is accelerating research in naphthalenesulfonate chemistry. This integrated approach allows for the prediction of molecular properties and reaction outcomes, guiding laboratory work and providing deeper insights into underlying mechanisms.

Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is a powerful tool in this domain. researchgate.netekb.eg It has been used to investigate how sulfonamide derivatives bearing a naphthalene moiety interact with biological targets like tubulin, a key protein in cell division. nih.gov In one study, docking simulations correctly predicted the binding mode of a potent compound (5c) within the colchicine-binding site of tubulin, corroborating experimental findings that it inhibits tubulin polymerization and arrests the cell cycle. nih.gov Similarly, docking has been employed to understand the binding of aminonaphthalenesulfonic acid derivatives to the bacterial enzyme MurA, guiding the design of new inhibitors. uni-saarland.de

These in-silico studies are not limited to biological systems. Frontier molecular orbital analysis can be used to understand how orbitals interact to shape chemical reactions, while solvation models can assess how properties might change in different media. researchgate.net This predictive power allows researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov The development of detailed gaseous oxidation schemes for naphthalene, constructed using a combination of experimental data and structure-activity relationships, further illustrates how modeling can help understand the environmental fate of these compounds. copernicus.org

Advanced Environmental Remediation Technologies for Related Compounds

The widespread use of naphthalenesulfonic acids in industries like dye manufacturing has led to their presence as pollutants in the environment. nih.govd-nb.info Many of these compounds are classified as semi-volatile organic compounds (SVOCs) or polycyclic aromatic hydrocarbons (PAHs) and are often poorly biodegradable. d-nb.infonih.govwikipedia.org Consequently, developing effective remediation technologies is a critical area of research.

Bioremediation: A sustainable approach involves using microorganisms to break down these pollutants. Several bacterial species, including those from the genera Pseudomonas, Arthrobacter, and Comamonas, have been identified that can utilize naphthalenesulfonic acids as a sole source of carbon or sulfur. nih.govd-nb.infousc.edu.au These microbes often work in consortia, where one species performs an initial breakdown step (like desulfonation via a dioxygenase enzyme), and other species metabolize the resulting intermediates. nih.gov Research has shown that isolates like Arthrobacter sp. 2AC can completely degrade naphthalene-2-sulfonic acid (2-NSA) even when present in complex industrial wastewater. usc.edu.au Future work in this area aims to enhance the efficiency of bioremediation, potentially through bio-augmentation or the use of packed-bed bioreactors containing fungi like Pleurotus ostreatus. researchgate.net

Advanced Oxidation Processes (AOPs): For recalcitrant compounds that resist biological degradation, chemical methods such as Advanced Oxidation Processes (AOPs) are being explored. nih.govescouk.com These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively attack and break down organic pollutants. escouk.comtandfonline.com Techniques such as ozonation, electron beam irradiation, and UV/H₂O₂ systems have been successfully applied to decompose various naphthalenesulfonic acids in water. tandfonline.comabpsoil.com Studies have shown that electron beam irradiation is particularly effective at mineralizing the organic carbon in these compounds and can significantly reduce their concentration even in complex wastewater effluents. tandfonline.com

Comparison of Remediation Technologies for Naphthalenesulfonates

| Technology | Mechanism | Key Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Bioremediation | Microbial enzymes (e.g., dioxygenases) break down the aromatic ring and cleave the sulfonate group. | Sustainable, potentially low-cost, complete mineralization possible. | Isolating robust microbial strains, optimizing bioreactor conditions. | nih.gov, usc.edu.au, researchgate.net |

| Advanced Oxidation (AOP) | Generation of highly reactive hydroxyl radicals (•OH) to chemically degrade pollutants. | Effective for persistent, non-biodegradable compounds; rapid degradation rates. | Improving energy efficiency, combining different AOPs (e.g., O₃/UV). | tandfonline.com, nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.